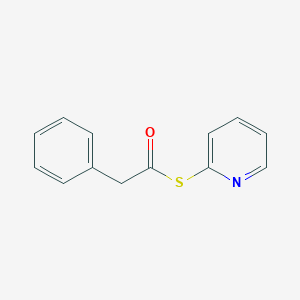
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, carboxylic acid groups, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester typically involves the esterification of 1,3-pyrrolidinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding ethyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
化学反応の分析
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-5-methyl-, diethyl ester.
Reduction: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diol.
Substitution: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ether.
科学的研究の応用
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dimethyl ester: Similar structure but with methyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diisopropyl ester: Similar structure but with isopropyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dibutyl ester: Similar structure but with butyl esters instead of ethyl esters.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is unique due to its specific ester groups, which can influence its reactivity, solubility, and interaction with biological targets. The ethyl esters provide a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications.
特性
CAS番号 |
61334-22-3 |
|---|---|
分子式 |
C11H19NO5 |
分子量 |
245.27 g/mol |
IUPAC名 |
diethyl 4-hydroxy-5-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)8-6-12(7(3)9(8)13)11(15)17-5-2/h7-9,13H,4-6H2,1-3H3 |
InChIキー |
CRWDUWJLZAJOFT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(C(C1O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


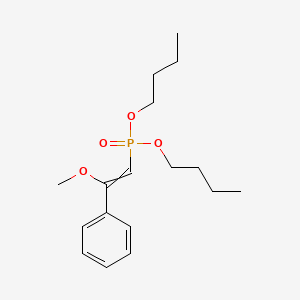
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)

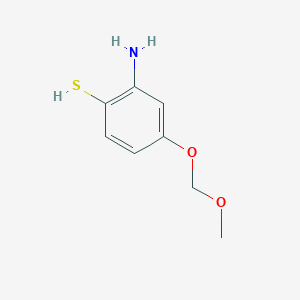


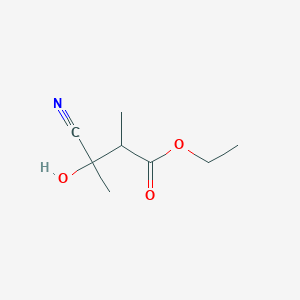
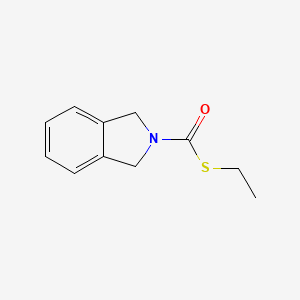
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)
